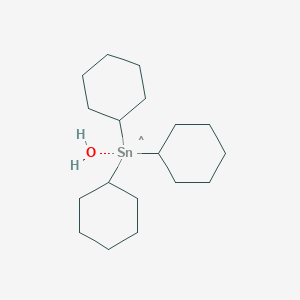

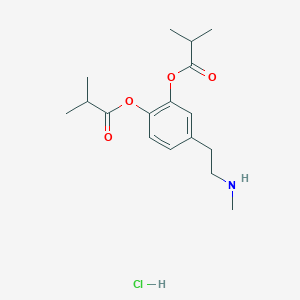

![molecular formula C9H10N4S B141884 5-(4-氨基苯基)-4-甲基-4H-[1,2,4]三唑-3-硫酚 CAS No. 149622-77-5](/img/structure/B141884.png)

5-(4-氨基苯基)-4-甲基-4H-[1,2,4]三唑-3-硫酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

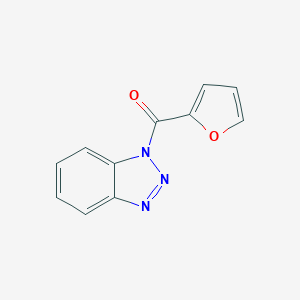

The compound 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a derivative of the 1,2,4-triazole heterocycle, which is known for its broad spectrum of biological activities. This class of compounds has been extensively studied due to their potential applications in pharmaceuticals, exhibiting properties such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol derivatives typically involves multi-step reactions starting from simple precursors such as benzoic acid or its derivatives. For instance, the green synthesis of related triazole derivatives has been achieved by refluxing 4-amino benzoic acid with hydrazine hydrate and other reagents like potassium hydroxide and carbon disulfide, followed by condensation with various aryl amines . Similarly, other studies have reported the synthesis of triazole derivatives by cyclization of potassium dithiocarbazinate with hydrazine hydrate . These methods emphasize the use of reflux conditions and common solvents like ethanol and water.

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and GC-mass spectroscopy . The crystal structure of related compounds has been determined, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases , S-alkylation , and cyclo-condensation to form thiazolidinones . These reactions are typically carried out in the presence of catalysts or under specific conditions that favor the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their melting points, solubility in organic solvents, and stability. These compounds are generally insoluble in water but soluble in organic solvents . The melting points and other physical parameters are determined using standard pharmacopeial methods . The physicochemical properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Relevant Case Studies

Several studies have evaluated the biological activities of triazole derivatives. For example, in vitro antimicrobial activity has been screened against various bacterial and fungal organisms, with some compounds showing significant activity compared to standard drugs . Additionally, in silico studies have been used to predict the anti-inflammatory, antifungal, and antitumor properties of synthesized structures . These case studies demonstrate the potential of triazole derivatives as lead compounds for the development of new therapeutic agents.

科学研究应用

抗氧化和生化特性

具有开放硫基的化合物,例如 1,2,4-三唑,表现出很高的抗氧化和抗自由基活性的指标。这种生化特性对于减轻大剂量辐射对患者的不利影响至关重要,显示了该化合物在放射治疗支持中的潜力。将合成的 3-硫代-1,2,4-三唑与半胱氨酸等生物氨基酸进行比较,突出了它们在生化过程中的重要性,因为它们的结构中存在游离 SH 基团 (А. G. Kaplaushenko, 2019).

在医学和药学中的应用

1,2,4-三唑衍生物广泛用于现代医学和药学中,占合成药物的很大一部分。它们的各种应用包括用作抗氧化剂、燃料和油类的添加剂以及缓蚀剂。值得注意的是,这些衍生物被归类为低毒或基本上无毒物质,使其适用于各种制药应用。由于其多功能特性,它们的作用超出了制药领域,在工程、冶金和农业领域找到了应用 (V. Parchenko, 2019).

生物活性与化学建模

在 1,2,4-三唑中寻找具有生物活性的衍生物是由于需要更有效的治疗剂。这些化合物表现出广泛的生物活性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒特性。探索 1,2,4-三唑的药理学意义强调了开发新药和治疗剂的持续努力 (M. V. Ohloblina, 2022).

工业应用

3-和 4-氨基-1,2,4-三唑作为精细有机合成工业中的原材料的工业利用展示了它们在生产农产品、药品、染料、高能材料和防腐添加剂中的重要性。它们在制造分析试剂、耐热聚合物和具有荧光特性的产品方面的适应性证明了该化合物的多功能性和在各个科学和工业领域的创新潜力 (Nazarov V.N. et al., 2021).

属性

IUPAC Name |

3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQMKDYLBTUXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355460 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

149622-77-5 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

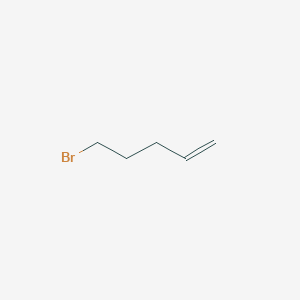

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)